molecular formula C11H13F3N2O2 B1457703 (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1399664-49-3

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1457703
M. Wt: 262.23 g/mol
InChI Key: RFFRQJYBBSSUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound . It is also known as "tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate" . This compound is part of a class of drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .


Molecular Structure Analysis

The molecular formula of “(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester” is C12H14F3N3O2 . The exact mass is 289.10400 .

properties

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-5-4-7(6-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFRQJYBBSSUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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